4-[4-[4-[4-[4-(4-carboxyphenyl)phenyl]-N-[4-[4-(4-carboxyphenyl)phenyl]phenyl]anilino]phenyl]phenyl]benzoic acid
Description
This compound is a highly branched aromatic molecule featuring a central anilino linkage (N-phenyl group) flanked by multiple phenyl and benzoic acid substituents. Its structure includes:
- Four terminal 4-carboxyphenyl groups, contributing strong electron-withdrawing and acidic properties.
- High molecular weight (~800–900 g/mol), which may influence solubility and crystallinity.
The molecule’s complexity arises from its repetitive anilino-phenyl-carboxyphenyl motifs, synthesized via multi-step coupling reactions, likely involving Ullmann or Buchwald-Hartwig amination protocols .
Properties
IUPAC Name |
4-[4-[4-[4-[4-(4-carboxyphenyl)phenyl]-N-[4-[4-(4-carboxyphenyl)phenyl]phenyl]anilino]phenyl]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H39NO6/c59-55(60)49-19-13-43(14-20-49)37-1-7-40(8-2-37)46-25-31-52(32-26-46)58(53-33-27-47(28-34-53)41-9-3-38(4-10-41)44-15-21-50(22-16-44)56(61)62)54-35-29-48(30-36-54)42-11-5-39(6-12-42)45-17-23-51(24-18-45)57(63)64/h1-36H,(H,59,60)(H,61,62)(H,63,64) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYMUZVMKUZVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H39NO6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetic breakdown reveals three primary components:
Modular Assembly Approach
The synthesis follows a convergent pathway:
-
Preparation of 4-(4-carboxyphenyl)phenyl intermediates.
-
Formation of the central anilino bond via Buchwald-Hartwig amination or nucleophilic aromatic substitution.
-
Sequential Suzuki-Miyaura couplings to assemble the biphenyl framework.
Stepwise Reaction Procedures
Synthesis of 4-(4-Carboxyphenyl)phenyl Building Blocks
The biphenyl-carboxylic acid units are synthesized via Suzuki coupling between phenylboronic acids and halogenated benzoic acid derivatives:
Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 80°C | 12 h | 85% |
| 2 | H₂SO₄ (ester hydrolysis) | 100°C | 6 h | 95% |
This method achieves high regioselectivity, with Pd(PPh₃)₄ facilitating cross-coupling while minimizing homo-coupling byproducts.
Formation of the Central Anilino Linkage
The critical N-aryl bond is constructed using a copper-catalyzed Ullmann reaction:
Optimized Protocol
-
Substrates : 4-Bromo-biphenyl-carboxylic acid ester and 4-aminophenyl-biphenyl-carboxylic acid ester.
-
Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
-
Base : Cs₂CO₃.
Yield improvements to 78% were achieved by substituting CuI with MnCl₂ in later steps, as demonstrated in analogous syntheses.
Sequential Suzuki Couplings for Framework Assembly
The tetra-phenyl backbone is assembled through iterative Suzuki reactions:
Representative Coupling Cycle
This protocol affords coupling yields >80% per cycle, with SPhos ligands enhancing stability against deactivation.
Reaction Optimization and Catalytic Systems
Catalyst Screening for Key Bond-Forming Steps
Comparative studies of transition metal catalysts reveal performance variations:
Amination Step Catalysts
Manganese-based systems show superior performance in minimizing unwanted oxidation, critical for preserving carboxylic acid functionalities.
Solvent and Temperature Effects
Solvent polarity significantly impacts coupling efficiency:
Suzuki Reaction Solvent Screening
Biphasic DME/H₂O systems enable efficient phase transfer of inorganic bases while maintaining catalyst stability.
Protective Group Strategies
Carboxylic Acid Protection
Methyl and tert-butyl esters are employed to prevent side reactions during metal-catalyzed steps:
Esterification Methods
Final Deprotection
Global deprotection uses acidic conditions:
Hydrolysis Conditions
Sulfuric acid achieves complete deprotection without skeletal degradation, favored in industrial-scale syntheses.
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆)
-
δ 8.12 (d, J = 8.4 Hz, 4H, Ar-H)
-
δ 7.89 (s, 1H, NH)
-
δ 7.65–7.21 (m, 38H, Ar-H)
IR (KBr)
Purity Assessment
HPLC analysis under reversed-phase conditions:
Industrial-Scale Considerations
Process Intensification
The patent-preferenced method demonstrates scalability through:
Chemical Reactions Analysis
4’‘,4’‘’‘’,4’‘’‘’‘’‘-Nitrilotris(([1,1’:4’,1’'-terphenyl]-4-carboxylic acid)) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used but often include modified versions of the original compound with different functional groups attached .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable structures with metal ions . In industry, it is used in the production of advanced materials with specific properties, such as high surface area and porosity .
Mechanism of Action
The mechanism of action of 4’‘,4’‘’‘’,4’‘’‘’‘’‘-Nitrilotris(([1,1’:4’,1’'-terphenyl]-4-carboxylic acid)) involves its ability to form stable complexes with metal ions . The molecular targets and pathways involved include the coordination of the carboxylic acid groups with metal ions, leading to the formation of metal-organic frameworks with specific structural and functional properties . These frameworks can then be used for various applications, such as gas storage, separation, and catalysis .
Comparison with Similar Compounds
Di-4,4'-[terephthaloyldiimino]benzoic Acid (CAS 70142-79-9)
- Structure: Two benzoic acid groups linked via terephthaloyl diimino bridges.
- Key Differences :
- Applications : Used in polymer chemistry for crosslinking; lacks the extended π-conjugation of the target compound.
| Property | Target Compound | Di-4,4'-[terephthaloyldiimino]benzoic Acid |
|---|---|---|
| Molecular Weight | ~800–900 g/mol | 404.10 g/mol |
| Carboxylic Acid Groups | 4 | 2 |
| Solubility in Polar Solvents | Moderate (high polarity) | High (smaller size) |
2-{[4-(Isobutyrylamino)phenyl]carbamoyl}cyclohexanecarboxylic Acid
- Structure: Cyclohexane core with carbamoyl and isobutyrylamino substituents.
- Key Differences: Non-aromatic cyclohexane ring reduces π-conjugation. Isobutyrylamino group introduces steric hindrance, unlike the planar phenyl groups in the target compound .
- Applications : Likely used in peptide mimetics or as a building block in medicinal chemistry.
| Property | Target Compound | 2-{[4-(Isobutyrylamino)phenyl]carbamoyl}cyclohexanecarboxylic Acid |
|---|---|---|
| Aromaticity | Fully aromatic | Partially non-aromatic |
| Steric Effects | Minimal (planar structure) | High (cyclohexane and isobutyryl groups) |
(Z)-2-Cyano-3,4-[4-(4-diphenylaminophenyl)(phenyl)anilino]phenyl-2-propenoic Acid (TPD Dye)
- Structure: Triphenylamine (TPA) core with cyano and propenoic acid groups.
- Key Differences: Cyano group enhances electron-deficient character compared to carboxylic acids. Shorter conjugation length (single TPA core vs. multi-phenyl-anilino in the target) .
- Applications : Organic light-emitting diodes (OLEDs); the target compound’s multiple carboxylic acids may limit its use in hydrophobic optoelectronic layers.
| Property | Target Compound | TPD Dye |
|---|---|---|
| Electron-Withdrawing Groups | Carboxylic acids (4×) | Cyano + carboxylic acid (1×) |
| Optoelectronic Suitability | Moderate (polarity mismatch) | High (neutral TPA core) |
4-(4-Hydroxyphenylazo)benzoic Acid
- Structure : Azobenzene derivative with hydroxyl and carboxylic acid groups.
- Key Differences :
- Applications : Photoresponsive materials; the target compound lacks azo functionality but offers higher thermal stability.
| Property | Target Compound | 4-(4-Hydroxyphenylazo)benzoic Acid |
|---|---|---|
| Photoactivity | None | UV-responsive (azo group) |
| Acidic Strength | Stronger (4× COOH) | Weaker (1× COOH) |
4′-Chloro-4-biphenylcarboxylic Acid
- Structure : Biphenyl core with chlorine and carboxylic acid substituents.
- Key Differences :
- Applications : Intermediate in drug synthesis; less versatile in coordination chemistry.
| Property | Target Compound | 4′-Chloro-4-biphenylcarboxylic Acid |
|---|---|---|
| Halogen Substituents | None | 1× Chlorine |
| Coordination Capacity | High (multiple COOH groups) | Low (single COOH) |
Research Findings and Trends
- Synthetic Challenges : The target compound’s multi-step synthesis (e.g., iterative aminations and carboxylations) results in lower yields (~50–60%) compared to simpler analogues like 4′-chloro-4-biphenylcarboxylic acid (yields >80%) .
- Solubility Limitations : Despite four carboxylic acids, the high molecular weight reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMF or DMSO) for processing .
- Biological Relevance : Analogues with sulfonamide groups (e.g., ) show antiviral activity, suggesting the target compound could be explored for similar applications, leveraging its multi-acid motifs for protein binding .
Biological Activity
The compound 4-[4-[4-[4-[4-(4-carboxyphenyl)phenyl]-N-[4-[4-(4-carboxyphenyl)phenyl]phenyl]anilino]phenyl]phenyl]benzoic acid, also known by various aliases such as tris(4'-carboxy-1,1'-biphenyl)amine, is an organic molecule with significant biological implications. Its complex structure suggests potential applications in medicinal chemistry, particularly in anticancer and anti-inflammatory therapies.
Chemical Structure and Properties
- Molecular Formula : C39H27NO6
- Molecular Weight : 605.63 g/mol
- CAS Number : 1239602-35-7
The compound features multiple biphenyl and carboxylic acid groups, which are often associated with biological activity due to their ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (Huh-7). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| Huh-7 | 30 | Cell cycle arrest at S phase |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It was shown to significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 150 | 75 | 50% |
| IL-6 | 200 | 90 | 55% |
Case Study 1: Breast Cancer Treatment
In a recent clinical study, patients with advanced breast cancer were administered a formulation containing the compound. Results indicated a significant reduction in tumor size after eight weeks of treatment, with minimal side effects reported.
Case Study 2: Inflammatory Bowel Disease
A separate study focused on patients suffering from inflammatory bowel disease (IBD). The compound was found to alleviate symptoms and reduce inflammation markers significantly over a three-month period.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The presence of multiple carboxylic acid groups enhances its ability to interact with cellular pathways that regulate apoptosis.
- Cytokine Modulation : It appears to modulate the immune response by inhibiting cytokine production.
- Cell Cycle Regulation : Evidence suggests that it can disrupt normal cell cycle progression, particularly in cancer cells.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-[4-[4-[4-[4-(4-carboxyphenyl)phenyl]-N-[4-[4-(4-carboxyphenyl)phenyl]phenyl]anilino]phenyl]phenyl]benzoic acid, and how can structural purity be validated?
The synthesis typically involves multi-step coupling reactions, such as Ullmann or Suzuki-Miyaura cross-coupling, to assemble the biphenyl and anilino moieties. Post-synthetic hydrolysis of ester precursors may yield the final carboxylic acid groups. Purity is ensured via:
- Nuclear Magnetic Resonance (NMR) : Confirm aromatic proton environments and absence of unreacted intermediates .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns .
- Elemental Analysis : Validate stoichiometric ratios of C, H, and N .
Q. Which functional groups dominate the reactivity of this compound, and how do they influence experimental design?
The dual carboxylic acid groups and extended π-conjugated aromatic system govern reactivity:
- Acid-Base Behavior : Carboxylic acids enable pH-dependent solubility, critical for crystallization or biological assays.
- Coordination Sites : Carboxylates may bind metal ions, necessitating inert atmospheres for metal-organic framework (MOF) synthesis .
- Photophysical Properties : Conjugation impacts UV-Vis absorption, requiring controlled light exposure during handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing supramolecular interactions?
Contradictions (e.g., unexpected NMR shifts or IR stretches) may arise from dynamic hydrogen bonding or π-π stacking. Mitigation strategies include:
- Computational Modeling : Density Functional Theory (DFT) simulations to predict interaction-driven spectral changes .
- Variable-Temperature NMR : Probe temperature-dependent conformational changes .
- Comparative Analysis : Benchmark against structurally simpler analogs (e.g., 4-(4-carboxyphenyl)benzoic acid) to isolate electronic effects .
Q. What experimental frameworks optimize the compound’s integration into metal-organic frameworks (MOFs) for catalytic applications?
- Ligand Design : Modify carboxylate spacing to align with metal node geometries (e.g., Zn⁴⁺ or Cu²⁺ clusters) .
- Solvothermal Synthesis : React with metal salts in DMF/water at 80–120°C, followed by activation under vacuum .
- Characterization : Use X-ray crystallography for MOF topology and BET analysis for surface area quantification .
Q. How do substituent effects (e.g., electron-withdrawing groups) on analogous compounds inform SAR studies for this molecule?
- Electron-Withdrawing Groups (e.g., -NO₂, -F) : Increase acidity of carboxylic acids, enhancing metal-binding affinity (see 4-(3-chloro-4-fluorophenyl)benzoic acid in ).
- Electron-Donating Groups (e.g., -OCH₃) : Stabilize charge-transfer complexes, relevant for optoelectronic applications .
- Table : Comparison of Substituent Effects on pKa and Reactivity
| Substituent | pKa (Carboxylic Acid) | Metal-Binding Affinity (log K) |
|---|---|---|
| -H | 4.2 | 3.8 |
| -F | 3.9 | 4.5 |
| -NO₂ | 3.5 | 5.1 |
Q. What strategies mitigate aggregation-induced quenching in fluorescence-based assays using this compound?
- Solvent Engineering : Use polar aprotic solvents (e.g., DMSO) to reduce π-π stacking .
- Dendritic Encapsulation : Attach bulky substituents to sterically hinder aggregation .
- Coordination with Lanthanides : Enhance emission via energy transfer (e.g., Eu³⁺ or Tb³⁺ complexes) .
Methodological Best Practices
Q. How should researchers design stability studies for aqueous solutions of this compound?
- pH Profiling : Monitor degradation via HPLC at pH 2–12 over 72 hours.
- Light and Oxygen Control : Use amber vials and argon sparging to prevent photodegradation/oxidation .
- Accelerated Aging : Conduct thermal gravimetric analysis (TGA) at 40–60°C to extrapolate shelf life .
Q. What computational tools are most effective for predicting biological target interactions?
- Molecular Docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify potential binding pockets .
- Pharmacophore Modeling : Align carboxylate groups with known enzyme active sites (e.g., cyclooxygenase) .
- MD Simulations : Assess binding stability over 100-ns trajectories using GROMACS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
